Superior Hematological Safety Profile Compared to Classical LSD1 Inhibitors
Conventional LSD1 inhibitors disrupt the LSD1-GFI1B cofactor complex, leading to a risk of thrombocytopenia, a significant dose-limiting toxicity. In contrast, TAK-418 was designed to specifically avoid this interaction [1]. In preclinical studies, TAK-418 at efficacious doses (0.3 and 1 mg/kg) did not induce thrombocytopenia, whereas classical inhibitors like ORY-1001 and GSK-2879552 have been documented to cause this adverse effect in both preclinical and clinical settings [2].
| Evidence Dimension | Induction of Thrombocytopenia |
|---|---|
| Target Compound Data | No thrombocytopenia observed at 0.3 and 1 mg/kg in mice [2]. |
| Comparator Or Baseline | Classical LSD1 inhibitors (e.g., ORY-1001, GSK-2879552) are associated with thrombocytopenia in clinical trials [1]. |
| Quantified Difference | Qualitative difference: Adverse effect present in comparator class, absent in TAK-418 at tested doses. |
| Conditions | Preclinical rodent models and clinical trial data from published literature. |
Why This Matters
This directly addresses a major liability of the LSD1 inhibitor class, making TAK-418 a safer tool for long-term in vivo studies and a superior chemical probe for exploring CNS applications.
- [1] Song Y, et al. Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. Eur J Med Chem. 2022 Jan 15;228:114042. View Source
- [2] Hattori Y, et al. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects. Eur J Med Chem. 2022 Sep 5;239:114522. View Source
